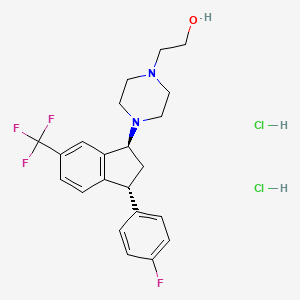

trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride

Description

The compound trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride is a structurally complex molecule featuring a dihydroindenyl core substituted with a 4-fluorophenyl group and a trifluoromethyl moiety. Such structural attributes are common in central nervous system (CNS) therapeutics, where fluorinated aromatic systems and basic amines improve blood-brain barrier penetration and receptor binding .

Properties

CAS No. |

85118-23-6 |

|---|---|

Molecular Formula |

C22H26Cl2F4N2O |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

2-[4-[(1S,3R)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C22H24F4N2O.2ClH/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20;;/h1-6,13,19,21,29H,7-12,14H2;2*1H/t19-,21+;;/m1../s1 |

InChI Key |

BUCOJINYCJKMRH-NPGCWXMXSA-N |

Isomeric SMILES |

C1CN(CCN1CCO)[C@H]2C[C@@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.

Introduction of the Piperazine Ring: The indene derivative is then reacted with piperazine under controlled conditions to form the desired piperazine-indenyl intermediate.

Addition of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

Final Functionalization: The final step involves the addition of the ethanol group and the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the indene or piperazine rings, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted indenes or piperazines.

Scientific Research Applications

Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride is a complex organic compound with a unique molecular structure that includes a piperazine ring and an indene derivative. The presence of a fluorophenyl group and trifluoromethyl substituents enhances its potential biological activity and chemical stability. This compound, typically represented by the chemical formula , forms a dihydrochloride salt, which is often used to improve solubility in aqueous solutions. Studies suggest potential applications in pharmacology due to its structural similarities with compounds studied for their biological activities.

Potential Applications

This compound has potential applications in several areas:

- Pharmacology Research suggests potential applications in pharmacology, particularly related to its ability to act on biological targets.

- Medicinal chemistry Key reactions involving the compound are significant in medicinal chemistry for developing analogs with enhanced pharmacological properties.

- Materials science/Agrochemicals Its unique structural features may also allow for exploration in materials science or agrochemicals.

Research & Interaction Studies

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. Interaction studies typically focus on:

- Receptor binding assays

- Enzyme inhibition studies

- Cellular activity assessments

These studies help elucidate mechanisms of action and predict therapeutic effects or side effects. The trifluoromethyl group often enhances lipophilicity, improving membrane permeability and bioavailability.

This compound shares similarities with several other compounds, particularly those containing piperazine or indene structures. Here are some notable comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Fluoro-N-[3-(pyridinyl)]piperazine | Piperazine with pyridine | Antidepressant | Different heterocyclic substitution |

| 5-Trifluoromethyl-indole | Indole framework with trifluoromethyl | Anticancer | Indole instead of piperazine |

| 1-[4-(Trifluoromethyl)phenyl]piperazine | Piperazine with trifluorophenyl | Antipsychotic | Lacks indene structure |

Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine stands out due to its dual functionality from both indene and piperazine moieties, potentially leading to distinct pharmacological profiles compared to its analogs.

Additional Information

Mechanism of Action

The mechanism of action of trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorinated Aromatic Systems : The target and 1036707-85-3 share a 4-fluorophenyl group, which enhances lipophilicity and resistance to oxidative metabolism .

- Basic Amines: The piperazine-ethanol moiety in the target contrasts with pyrrolidine (1034848-21-9) and pyridyl (1037232-15-7), which may alter receptor selectivity.

- Salt Forms : The dihydrochloride salt (target) and hydrochloride (1037232-15-7) improve aqueous solubility compared to neutral analogs .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (Morgan fingerprints), the target compound exhibits moderate similarity (Tanimoto > 0.5) to 1036707-85-3 due to shared fluorophenyl and heterocyclic features. Lower scores (Tanimoto < 0.3) are observed with 946825-58-7 and 929527-13-9, reflecting divergent core structures . These metrics align with , where structural similarity correlates with bioactivity clustering.

Bioactivity Profile Correlation

demonstrates that compounds with structural similarities often target overlapping protein classes. For instance:

- 1037232-15-7’s pyridyl group is associated with kinase inhibition, indicating divergent therapeutic pathways despite shared salt forms .

Research Findings

- Metabolic Stability: The trifluoromethyl group in the target likely reduces CYP450-mediated metabolism compared to non-fluorinated analogs (e.g., 929527-13-9) .

- Solubility : The dihydrochloride salt enhances solubility (>10 mg/mL in aqueous buffers) relative to neutral compounds like 1036707-85-3 .

- Receptor Binding : The dihydroindenyl core’s rigidity may improve binding affinity for G-protein-coupled receptors (GPCRs) compared to flexible backbones in 1034848-21-9 .

Biological Activity

Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride (CAS No: 85118-23-6) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

The molecular formula of this compound is C22H26Cl2F4N2O, with a molecular weight of approximately 481.40 g/mol. It features a piperazine scaffold, which is known for its diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar piperazine structures exhibit notable antibacterial activity. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 27 |

| Trans Compound | Pseudomonas aeruginosa | 30 |

Study 1: Synthesis and Antibacterial Testing

In a study published in 2020, researchers synthesized various piperazine derivatives and tested their antibacterial properties using the disc diffusion method. The results indicated that trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine exhibited significant inhibition against S. aureus and E. coli, suggesting its potential as a therapeutic agent against bacterial infections .

Study 2: Anticancer Potential

Another study explored the anticancer potential of piperazine derivatives, including the target compound. The findings revealed that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins. This suggests that the compound may have dual functionality as an antibacterial and anticancer agent .

The exact mechanism by which trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.